molecular formula C20H26N2O5 B2831161 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid CAS No. 497083-19-9

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B2831161
CAS RN: 497083-19-9
M. Wt: 374.437
InChI Key: PHECOESRCLEZGF-UHFFFAOYSA-N
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Description

The compound “2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid” has a molecular formula of C20H26N2O5 . It has an average mass of 374.431 Da and a mono-isotopic mass of 374.184174 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxol group attached to a piperazine ring, which is further attached to a carbonyl group and a cyclohexanecarboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 679.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 116.6±0.3 cm3, and a polar surface area of 87 Å2 .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolic Pathways : A study on the novel antidepressant Lu AA21004, which shares structural similarities, highlights the enzymatic oxidation processes involved in its metabolism. This research sheds light on the cytochrome P450 enzymes responsible for oxidative metabolism, suggesting potential pharmacokinetic behaviors of structurally related compounds like 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid (Hvenegaard et al., 2012).

Radiolabeling and Imaging Studies

  • Fluorine-18 Labeling : The development of fluorine-18-labeled 5-HT1A antagonists, utilizing various acids including cyclohexanecarboxylic acid derivatives, for PET imaging studies underscores the utility of such compounds in neurobiological research. This approach aids in understanding receptor distribution and functioning, which could extend to related compounds (Lang et al., 1999).

Chemical Synthesis and Modification

  • N-Acyliminium Ion Chemistry : The synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry demonstrates the versatility of piperazine derivatives in constructing complex molecular structures, relevant for pharmaceutical development (Veerman et al., 2003).

Potential Therapeutic Applications

  • Ligands for Receptors : Research into new substituted piperazines as ligands for melanocortin receptors, with structural analyses correlating to "THIQ," illustrates the potential for designing receptor-specific therapeutic agents. Such investigations provide a foundation for exploring the therapeutic benefits of related compounds (Mutulis et al., 2004).

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h5-6,11,15-16H,1-4,7-10,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHECOESRCLEZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid

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